molecular formula C30H38N4O3S B6522516 N-cyclohexyl-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide CAS No. 689760-01-8

N-cyclohexyl-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide

Número de catálogo: B6522516
Número CAS: 689760-01-8
Peso molecular: 534.7 g/mol
Clave InChI: PSVGANDABLRNAI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclohexyl-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide is a structurally complex molecule featuring a 3,4-dihydroquinazolinone core substituted with a morpholine ring at position 6, a 2-phenylethyl group at position 3, and a sulfanyl bridge at position 2 connected to a butanamide side chain terminated by a cyclohexyl group. The quinazolinone scaffold is a well-established pharmacophore in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The morpholine moiety enhances solubility due to its oxygen and nitrogen heteroatoms, while the 2-phenylethyl and cyclohexyl groups contribute to hydrophobic interactions. The sulfanyl linker (C-S) may influence redox stability and molecular flexibility compared to sulfonyl (C-SO₂) or ether (C-O) linkages in analogous compounds .

Synthetic routes for such compounds typically involve cyclization of anthranilic acid derivatives to form the quinazolinone core, followed by S-alkylation or nucleophilic substitution to introduce the sulfanyl bridge and amide coupling for the butanamide side chain. These methods align with protocols for synthesizing heterocyclic amides and sulfanyl-linked derivatives described in recent literature .

Propiedades

IUPAC Name

N-cyclohexyl-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N4O3S/c1-2-27(28(35)31-23-11-7-4-8-12-23)38-30-32-26-14-13-24(33-17-19-37-20-18-33)21-25(26)29(36)34(30)16-15-22-9-5-3-6-10-22/h3,5-6,9-10,13-14,21,23,27H,2,4,7-8,11-12,15-20H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVGANDABLRNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCCCC1)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Table 1: Comparative Structural Features

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Dihydroquinazolinone Morpholine, Phenylethyl, Sulfanyl Amide, Ether, Thioether
Triazoles [7–9] () 1,2,4-Triazole Sulfonylphenyl, Difluorophenyl Triazole, Sulfonyl, Fluorine
CF2-CF4 () Isoxazole/Thiazole Sulfamoylphenyl, Dioxoisoindoline Amide, Sulfonamide, Isoxazole/Thiazole
Butanamide derivatives () Branched butanamide Dimethylphenoxy, Pyrimidinyl Amide, Ether, Pyrimidinone

Key Observations:

Morpholine (six-membered O/N-heterocycle) in the target contrasts with pyrimidinone () or isoxazole (), affecting hydrogen-bonding capacity and solubility .

The 2-phenylethyl group introduces hydrophobicity comparable to ’s dimethylphenoxy substituents, which may enhance target binding in hydrophobic pockets .

Physicochemical and Spectral Properties

Table 2: Spectral and Solubility Comparison

Compound Name IR Features (cm⁻¹) NMR Highlights Solubility Inference
Target Compound C=O (1680–1700), C-S (700–750) Cyclohexyl (δ 1.2–1.8), Morpholine (δ 3.6–3.8) Moderate (morpholine enhances)
Triazoles [7–9] () C=S (1247–1255), NH (3278–3414) Difluorophenyl (δ 6.8–7.2) Low (fluorophenyl reduces)
CF2-CF4 () C=O (1663–1682), SO₂ (1150–1170) Isoxazole/Thiazole (δ 8.0–8.5) Variable (sulfonamide polar)

Key Findings:

  • The target’s IR spectrum would exhibit strong C=O stretches from the amide and quinazolinone (1680–1700 cm⁻¹) and a C-S stretch (700–750 cm⁻¹), distinct from the C=S (1247–1255 cm⁻¹) in ’s triazoles .
  • The absence of fluorine in the target (cf. ’s difluorophenyl) reduces electronegativity but may improve metabolic stability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.